4-(1H-Pyrrol-1-yl)pentanoic acid
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Overview
Description
4-(1H-Pyrrol-1-yl)pentanoic acid is a heterocyclic organic compound that features a pyrrole ring attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)pentanoic acid typically involves the reaction of pyrrole with a suitable pentanoic acid derivative. One common method is the condensation reaction between pyrrole and 4-bromopentanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 4-(1H-Pyrrol-1-yl)pentanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-Pyrrol-1-yl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pentanoic acid chain.
2-(1H-Pyrrol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a pentanoic acid chain.
4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid: Contains a formyl and methoxymethyl group on the pyrrole ring.
Uniqueness
4-(1H-Pyrrol-1-yl)pentanoic acid is unique due to its specific combination of a pyrrole ring and a pentanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-pyrrol-1-ylpentanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h2-3,6-8H,4-5H2,1H3,(H,11,12) |
InChI Key |
QGCZWDABZDXJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)N1C=CC=C1 |
Origin of Product |
United States |
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